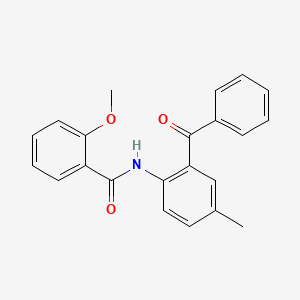

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-15-12-13-19(18(14-15)21(24)16-8-4-3-5-9-16)23-22(25)17-10-6-7-11-20(17)26-2/h3-14H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSQPCBSRQHHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide typically involves the reaction of 2-benzoyl-4-methylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzyl derivatives.

Substitution: Halogenated or nitrated products, depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide features a benzamide core with a unique substitution pattern that includes both benzoyl and methoxy groups. This structure is critical in determining its chemical reactivity and biological activity.

Chemistry

- Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reactions : It can undergo various chemical transformations, including:

- Oxidation : Producing quinones or other oxidized derivatives.

- Reduction : Converting the benzoyl group to hydroxyl or other reduced forms.

- Substitution : Engaging in nucleophilic substitution reactions at the benzoyl or methylphenyl groups.

Biology

- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

- Antiparasitic Activity : Related compounds have shown significant efficacy against Trypanosoma brucei, suggesting potential applications in treating Human African Trypanosomiasis (HAT) .

Medicine

- Therapeutic Properties : Explored for anti-inflammatory and anticancer activities. Structural analogs have demonstrated high biological activity against various cancer cell lines, indicating potential for drug development .

- Pharmaceutical Intermediate : May serve as an intermediate in the synthesis of pharmaceuticals targeting specific diseases.

Industry

- Specialty Chemicals : Utilized in developing specialty chemicals and materials with specific functional properties, contributing to advancements in material science.

In Vitro Studies

Research has demonstrated that related benzamide derivatives exhibit promising selectivity and potency against T. brucei cells. These studies suggest that structural modifications can enhance biological activity while minimizing toxicity to mammalian cells .

Synthesis and Evaluation

A series of studies have focused on synthesizing new derivatives based on the benzamide scaffold. These studies often evaluate pharmacokinetic properties such as solubility and permeability, which are crucial for therapeutic efficacy .

Clinical Relevance

The exploration of benzamide derivatives in clinical settings has highlighted their potential as lead compounds for drug development in treating parasitic infections and cancers. Ongoing research aims to optimize these compounds for better efficacy and safety profiles .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzoyl and methoxy groups are believed to play a crucial role in its binding affinity to these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzamide Derivatives

The 2-methoxybenzamide moiety is a common feature in several pharmacologically active compounds. For example:

- N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) : This compound (melting point 200.3–204.1°C) shares the 2-methoxybenzamide group but substitutes the nitrogen with an indazolyl ring, enhancing π-π stacking interactions in biological targets .

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Features a chloro-substituted phenyl group instead of the benzoyl group, altering lipophilicity and electronic properties .

- [18F]Desmethoxyfallypride : A dopamine receptor ligand with a 2-methoxybenzamide core but modified with fluoropropyl and allyl-pyrrolidinyl groups for imaging applications .

Key Structural Differences :

| Compound | Substituents on Benzamide Nitrogen | Key Functional Groups |

|---|---|---|

| Target Compound | 2-Benzoyl-4-methylphenyl | Methoxy, benzoyl, methyl |

| N-(1H-4-Indazolyl)-2-methoxybenzamide | 1H-4-Indazolyl | Methoxy, indazolyl |

| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 4-Chlorophenyl | Methoxy, chloro, methyl |

| [18F]Desmethoxyfallypride | Allyl-pyrrolidinyl | Methoxy, fluoropropyl, pyrrolidine |

Physicochemical Properties

- Solubility :

Bioactivity

- PCSK9 Inhibition : N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () inhibits PCSK9 expression, suggesting that methoxybenzamides with aromatic substituents may target lipid metabolism pathways. The target compound’s benzoyl group could modulate similar activity.

- Dopamine Receptor Antagonism: YM-43611 (), a 2-methoxybenzamide derivative, exhibits high affinity for dopamine D3/D4 receptors.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzoyl group, a methylphenyl group, and a methoxybenzamide moiety. This unique arrangement may influence its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial activity. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound could be explored for similar therapeutic applications. For instance, benzamide derivatives have been studied for their inhibitory effects on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis .

Anticancer Activity

The compound's anticancer properties are particularly noteworthy. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer proliferation. For example, related benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| IMB-0523 | HepG2 | 0.96 | Inhibition of HBV replication through A3G levels |

| Compound 73 | T. brucei | 0.001 | Selective toxicity against parasites |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | MCF7 | 18.8 | Induction of apoptosis |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The benzoyl and methoxy groups are believed to enhance binding affinity to these targets. Although the exact pathways remain under investigation, initial findings suggest that the compound may inhibit enzymes critical to disease processes.

Study on Antiviral Activity

A study investigated the antiviral properties of related benzamide derivatives against Hepatitis B virus (HBV). It was found that certain derivatives increased intracellular levels of APOBEC3G (A3G), which is known to inhibit HBV replication. This suggests that this compound could also possess similar antiviral properties .

Antiparasitic Screening

Another case study focused on the antiparasitic potential of benzamide derivatives against Trypanosoma brucei. The study highlighted the identification of highly potent analogs with minimal toxicity to mammalian cells, indicating a promising therapeutic index for compounds structurally similar to this compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via amide coupling using 2-methoxybenzoic acid and 2-amino-4-methylbenzophenone. A coupling agent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is recommended. Reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

- Key Data : Yields typically range from 70–90% under optimized conditions. Impurities like unreacted starting materials or hydrolyzed byproducts (e.g., 2-methoxybenzoic acid) require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, benzoyl carbonyl at δ 165–170 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 376.14) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Stability studies in buffers (pH 1–13) at 25–60°C for 24–72 hours reveal:

- Acidic Conditions (pH < 3) : Amide bond hydrolysis produces 2-methoxybenzoic acid and 2-benzoyl-4-methylaniline (yield >85% at 6M HCl, reflux) .

- Basic Conditions (pH > 10) : Partial degradation to carboxylate salts, reducing bioavailability .

- Storage Recommendations : Anhydrous environments at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) explain the biological activity of this compound, particularly regarding substituent effects?

- Methodology : Comparative studies with analogs (e.g., halogenated or hydroxylated derivatives) highlight:

- Methoxy Group : Enhances lipophilicity and membrane permeability, critical for intracellular target engagement .

- Benzoyl Substituent : The 4-methyl group on the phenyl ring improves steric fit with hydrophobic enzyme pockets (e.g., tubulin or kinase binding sites) .

- Data Contradictions : Fluorinated analogs (e.g., 4-chloro-2-fluoro derivatives) show higher potency in vitro but reduced metabolic stability, necessitating trade-offs in lead optimization .

Q. How does this compound interact with biological targets such as tubulin or kinases, and what experimental assays validate these interactions?

- Methodology :

- Tubulin Polymerization Assays : Inhibitory activity measured via turbidity (OD 340 nm) in HeLa cell lysates. IC₅₀ values correlate with substituent bulk (e.g., 4-methyl enhances binding by 2-fold vs. unsubstituted analogs) .

- Kinase Inhibition : ATP-competitive binding assessed using radiometric assays (³²P-ATP) or fluorescence polarization (FP). Selectivity profiling against 50+ kinases identifies off-target effects .

- Advanced Techniques : Molecular docking (AutoDock Vina) and MD simulations predict binding poses in tubulin’s colchicine site, validated by mutagenesis (e.g., β-tubulin T179A mutation reduces affinity) .

Q. What strategies resolve contradictions in reported biological data, such as divergent IC₅₀ values across cell lines?

- Methodology :

- Cell Line Variability : Test in isogenic pairs (e.g., parental vs. P-glycoprotein-overexpressing cells) to assess efflux pump contributions .

- Metabolic Stability : Liver microsome assays (human/rodent) quantify CYP450-mediated degradation. Low stability in mouse microsomes may explain in vivo efficacy gaps .

- Data Harmonization : Normalize IC₅₀ values using reference standards (e.g., paclitaxel for tubulin assays) and report Hill slopes to compare efficacy gradients .

Methodological Considerations Table

| Aspect | Key Parameters | Relevant Evidence |

|---|---|---|

| Synthesis Yield | DCC/DMAP, 0–25°C, anhydrous DCM | |

| HPLC Purity | C18 column, 60:40 acetonitrile/water, 0.1% FA | |

| Tubulin IC₅₀ | HeLa lysates, OD 340 nm, 37°C | |

| Metabolic Stability | Human liver microsomes, NADPH cofactor, t₁/₂ >30 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.